molecular formula C8H7FN4S B2645061 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 124980-06-9

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2645061
CAS No.: 124980-06-9
M. Wt: 210.23
InChI Key: KLVHRIFSTZCJCS-UHFFFAOYSA-N
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Description

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoic acid with thiocarbohydrazide. The reaction is carried out under fusion conditions for 20-25 minutes, yielding the desired triazole compound in high yield . This method is efficient and provides a straightforward route to obtain the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds

Scientific Research Applications

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and biological activity compared to its analogs. This makes it a more potent compound with broader applications in medicinal chemistry and drug development .

Properties

IUPAC Name

4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVHRIFSTZCJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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